5-(4-Chlorophenyl)picolinic acid
Overview
Description
5-(4-Chlorophenyl)picolinic acid is a chemical compound characterized by a benzene ring substituted with a chlorine atom at the 4-position and a picolinic acid moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chlorophenylboronic acid and picolinic acid derivatives.
Reaction Conditions: The reaction is usually carried out under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura reaction, which involves the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene or water).
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: The compound is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as this compound derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Mechanism of Action
Target of Action
5-(4-Chlorophenyl)picolinic acid, a derivative of picolinic acid, primarily targets zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
The compound works by binding to zinc finger proteins in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction with ZFPs can lead to the inhibition of viral replication and packaging, making it a potential anti-viral agent .
Biochemical Pathways
Picolinic acid, from which this compound is derived, is a catabolite of the amino acid tryptophan through the kynurenine pathway . It plays a key role in zinc transport . In bacteria, picolinic acid is degraded through a series of reactions involving hydroxylation, decarboxylation, and further degradation to fumaric acid .
Pharmacokinetics
Picolinic acid, the parent compound, is a metabolite of tryptophan and is produced in the body on a daily basis . This suggests that it may have good bioavailability, but further studies would be needed to confirm this for the this compound derivative.
Result of Action
The primary result of the action of this compound is the inhibition of the function of zinc finger proteins, which can disrupt viral replication and packaging . This makes it a potential anti-viral agent. Additionally, it has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .
Action Environment
It’s worth noting that the compound’s effectiveness as a herbicide can be influenced by various factors, including the type of plant species and the specific environmental conditions .
Biochemical Analysis
Biochemical Properties
5-(4-Chlorophenyl)picolinic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with zinc finger proteins (ZFPs), which are involved in various cellular processes, including gene expression and DNA repair . The interaction between this compound and ZFPs involves binding to the zinc ions within these proteins, thereby altering their structure and function. This binding can inhibit the activity of ZFPs, leading to changes in cellular processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the entry of enveloped viruses into host cells by interfering with viral-cellular membrane fusion . This antiviral activity is particularly significant in the context of viruses such as SARS-CoV-2 and influenza A virus. Additionally, this compound can modulate the expression of genes involved in immune responses, thereby enhancing the body’s ability to combat infections.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to zinc finger proteins, which disrupts their ability to bind zinc ions and perform their normal functions . This disruption can lead to the inhibition of viral replication and packaging, as well as the modulation of immune responses. Furthermore, this compound can interfere with cellular endocytosis, a process that viruses often exploit to enter host cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to sustained inhibition of viral replication and modulation of immune responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit viral replication without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including damage to liver and kidney tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of tryptophan . This compound is a catabolite of tryptophan through the kynurenine pathway, which is known for its role in the production of neuroactive metabolites . The interaction of this compound with enzymes in this pathway can influence metabolic flux and the levels of various metabolites, thereby affecting cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes via active transport mechanisms, and it can accumulate in specific cellular compartments. The distribution of this compound within tissues can also be influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on gene expression and cellular metabolism . The targeting of this compound to these compartments can be mediated by specific signals and post-translational modifications, which direct the compound to its site of action .
Scientific Research Applications
Chemistry: 5-(4-Chlorophenyl)picolinic acid is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
4-Chlorophenylacetic acid: Similar structure but different functional group.
5-(4-Chlorophenyl)thiophene-2-carboxylic acid: Similar aromatic ring but different heterocyclic core.
Uniqueness: 5-(4-Chlorophenyl)picolinic acid is unique due to its specific combination of the chlorophenyl group and the picolinic acid moiety, which imparts distinct chemical and biological properties.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-(4-chlorophenyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-10-4-1-8(2-5-10)9-3-6-11(12(15)16)14-7-9/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRILHLKPFHWWSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679312 | |
Record name | 5-(4-Chlorophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87789-85-3 | |
Record name | 5-(4-Chlorophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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